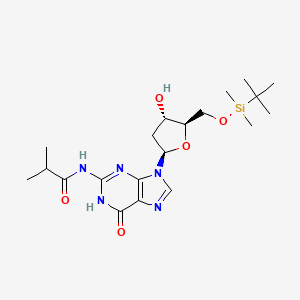

5'-O-TBDMS-N2-ibu-dG

Description

Contextualization of 5'-O-TBDMS-N2-ibu-dG within Deoxyguanosine Derivatives for Chemical Synthesis

Deoxyguanosine presents a particular challenge in oligonucleotide synthesis due to the reactivity of its O6-lactam function and the N2-exocyclic amino group. nih.gov A variety of protecting groups have been developed to address these challenges. The compound this compound is a specifically modified deoxyguanosine derivative designed for use in oligonucleotide synthesis. sigmaaldrich.com

In this compound, two key protecting groups are present:

5'-O-TBDMS: The 5'-hydroxyl group of the deoxyribose sugar is protected by a tert-butyldimethylsilyl (TBDMS) group. This is a base-labile silyl ether protecting group. chemsrc.com

Chemical and Physical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its specific chemical and physical properties.

| Property | Value |

| Molecular Formula | C20H33N5O5Si |

| Molecular Weight | 451.6 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥97% (by HPLC) |

| Storage Temperature | -20°C in an inert atmosphere |

Data sourced from multiple chemical suppliers. sigmaaldrich.comhongene.comsigmaaldrich.com

Research Findings

Research has demonstrated that this compound can be utilized as a nucleoside derivative in the synthesis of lead compounds with potential biological activities. For instance, it has been used in the synthesis of compounds with anti-bovine viral diarrhea virus (BVDV) activity. medchemexpress.comtargetmol.com This highlights its role as a versatile building block in medicinal chemistry research beyond its primary application in oligonucleotide synthesis. medchemexpress.com

Propriétés

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O5Si/c1-11(2)17(27)23-19-22-16-15(18(28)24-19)21-10-25(16)14-8-12(26)13(30-14)9-29-31(6,7)20(3,4)5/h10-14,26H,8-9H2,1-7H3,(H2,22,23,24,27,28)/t12-,13+,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQWRHWLQPEBFF-BFHYXJOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5'-o-tbdms-n2-ibu-dg

Targeted Synthesis of 5'-O-TBDMS-N2-ibu-dG

The synthesis of this compound from 2'-deoxyguanosine typically involves two distinct, regioselective protection steps. The order of these steps can be varied, but a common approach involves initial protection of the exocyclic amino group followed by selective silylation of the 5'-hydroxyl group.

The protection of the 5'-hydroxyl group is achieved by converting it into a silyl ether. The TBDMS group is favored for this role due to its stability under a wide range of reaction conditions and its selective removal with fluoride ions. cdnsciencepub.com

The reaction is highly chemoselective for hydroxyl groups over the amino functions of the nucleobase. cdnsciencepub.com Furthermore, it is regioselective for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl. This selectivity is attributed to the lower steric hindrance of the primary 5'-OH group, which makes it more accessible to the bulky TBDMS chloride reagent. cdnsciencepub.comumich.edu

The standard procedure involves reacting the N2-protected deoxyguanosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in an anhydrous solvent, typically in the presence of a catalyst like imidazole or pyridine. cdnsciencepub.comcdnsciencepub.com

| Reagent | Catalyst/Base | Solvent | Typical Conditions | Key Observation |

|---|---|---|---|---|

| TBDMS-Cl | Imidazole | Dimethylformamide (DMF) | Room Temperature, 2-24h | Rapid reaction, good selectivity for 5'-OH. cdnsciencepub.commdpi.com |

| TBDMS-Cl | Pyridine | Pyridine | Room Temperature, 48h | Slower reaction but can lead to higher yields of the desired product. cdnsciencepub.com |

The exocyclic N2-amino group of guanine is nucleophilic and requires protection to prevent side reactions, such as N-acylation or N-phosphitylation, during oligonucleotide synthesis. The isobutyryl group is a commonly used acyl protecting group for this purpose. medchemexpress.comcsic.es It is sufficiently stable during the synthetic cycle but can be readily removed during the final deprotection step with aqueous ammonia. medchemexpress.com

One established method for introducing the isobutyryl group is the transient protection method. In this process, the deoxyguanosine is first per-silylated with a reagent like trimethylsilyl chloride to protect the hydroxyl groups. This is followed by the addition of isobutyric anhydride, which selectively acylates the N2-amino group. A final aqueous workup (e.g., with ammonia) removes the temporary silyl groups from the sugar moiety, yielding N2-isobutyryl-2'-deoxyguanosine. mdpi.com This intermediate is then carried forward for the 5'-O-TBDMS protection.

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. Key variables include the stoichiometry of reagents, temperature, and reaction time.

Reagent Stoichiometry: Using a slight excess of the silylating agent (TBDMS-Cl) can drive the 5'-protection to completion. However, a large excess can lead to the formation of the undesired 3',5'-bis-silylated product. cdnsciencepub.comcdnsciencepub.com The amount of catalyst (imidazole) also influences the reaction rate and product distribution. cdnsciencepub.com

Temperature and Time: While silylation can proceed at room temperature, adjusting the temperature and reaction time is crucial. cdnsciencepub.com Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is essential to determine the optimal endpoint, maximizing the formation of the desired monosilylated product and preventing further reaction. nih.gov

Solvent Choice: The choice between solvents like DMF and pyridine can affect reaction rates and yields. DMF often leads to faster reactions, while pyridine can sometimes provide higher yields of the desired isomer. cdnsciencepub.com All solvents must be anhydrous to prevent hydrolysis of the silylating agent and the silyl ether product.

Research continues to seek more efficient synthetic routes. One area of development is the use of enzymatic reactions for regioselective acylation, which can offer high selectivity under mild conditions. researchgate.netdntb.gov.ua For instance, specific lipase enzymes can catalyze acylation at the 5'- or 3'-hydroxyl positions, offering an alternative to traditional chemical methods. researchgate.net

The orthogonality of the TBDMS and isobutyryl groups is fundamental to the utility of this compound. The synthesis strategy is designed so that these groups can be selectively removed at different stages of oligonucleotide synthesis and processing:

The acid-labile 5'-DMT group (used in the subsequent phosphoramidite synthon) is removed at the beginning of each coupling cycle.

The fluoride-labile TBDMS group, if used for 2'-OH protection in RNA synthesis, is removed after chain assembly. glenresearch.com

The base-labile isobutyryl group on the guanine base is removed during the final deprotection step, typically using concentrated aqueous ammonia, which also cleaves the oligonucleotide from the solid support. medchemexpress.com

This multi-level orthogonal scheme allows for the precise and controlled assembly of complex nucleic acid sequences. umich.edujocpr.com

Optimization of Reaction Pathways and Reaction Conditions for Enhanced Yield and Purity

Isolation and Advanced Purification Techniques for this compound Intermediates

Following the synthesis, the target compound must be isolated from the reaction mixture, which contains unreacted starting materials, reagents, and side products (e.g., the 3'-O-TBDMS isomer and the 3',5'-di-TBDMS product).

The primary method for purification is flash column chromatography on silica gel. nih.govumich.edu The separation relies on the different polarities of the components in the mixture. A solvent system, typically a gradient of a polar solvent (like methanol or ethyl acetate) in a nonpolar solvent (like dichloromethane or hexane), is used to elute the compounds from the column. nih.govumich.edu

Monitoring: The progress of the reaction and the success of the chromatographic separation are monitored by Thin-Layer Chromatography (TLC) . nih.govumich.edu The desired 5'-isomer can be distinguished from the 3'-isomer as it is generally the more polar compound and thus has a lower retention factor (Rf) on the TLC plate. cdnsciencepub.com

Characterization: Once isolated, the identity and purity of the final product and its intermediates are confirmed using advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are used to verify the chemical structure and molecular weight, ensuring that the protecting groups are attached at the correct positions. mdpi.comnih.gov

Chemical Reactivity and Stability Profiles of 5'-o-tbdms-n2-ibu-dg

Stability Assessments under Oligonucleotide Synthesis Conditions

The successful synthesis of oligonucleotides hinges on the orthogonal stability of the protecting groups employed. This means that each protecting group must be stable under the conditions used to remove other protecting groups and during the chain elongation steps, only to be removed at the appropriate stage of the synthesis or final deprotection.

In standard phosphoramidite oligonucleotide synthesis, the 5'-hydroxyl group is typically protected by an acid-labile dimethoxytrityl (DMT) group. researchgate.netbocsci.com This group is removed at the beginning of each synthesis cycle by treatment with a mild acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. researchgate.netharvard.edu This deprotection step, known as detritylation, frees the 5'-hydroxyl for the subsequent coupling reaction. harvard.edu

The use of a 5'-O-TBDMS group, as in the title compound, is a deviation from this standard protocol. Silyl ethers, including TBDMS, are generally more stable to acidic conditions than trityl ethers. harvard.eduthieme-connect.de The stability of silyl ethers in acidic media is influenced by the steric bulk of the substituents on the silicon atom. total-synthesis.com The relative stability of various silyl ethers towards acidic hydrolysis follows the general trend: TMS < TES < TBDMS < TIPS < TBDPS. harvard.edu This indicates that the TBDMS group is significantly more resistant to acid-catalyzed cleavage than a trimethylsilyl (TMS) or triethylsilyl (TES) group. harvard.edu

While specific kinetic data for the cleavage of the 5'-O-TBDMS group from 2'-deoxyguanosine with DCA or TCA is not extensively documented in the context of a detritylation step, the general stability of TBDMS ethers suggests that the conditions typically used for DMT removal would be inefficient for the complete cleavage of a 5'-O-TBDMS group. total-synthesis.com For instance, the half-life for the acidic cleavage of a TBDMS ether is orders of magnitude greater than that of a DMT group under similar conditions.

A major side reaction during the acidic detritylation step is depurination, the cleavage of the N-glycosidic bond, which is particularly problematic for purine nucleosides like deoxyguanosine. umich.edu The rate of depurination is dependent on the strength of the acid and the duration of the acid treatment. bocsci.com Given the increased acid stability of the TBDMS group, harsher conditions (longer exposure or stronger acid) would be required for its removal, which would, in turn, significantly increase the risk of depurination and lead to chain cleavage, thereby reducing the yield of the full-length oligonucleotide. umich.edu One study found that 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine, a related compound, was sufficiently stable in dichloroacetic acid during solid-phase synthesis. mdpi.com

| Silyl Ether | Relative Stability |

|---|---|

| TMS (Trimethylsilyl) | 1 |

| TES (Triethylsilyl) | 64 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 |

| TIPS (Triisopropylsilyl) | 700,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |

Following the completion of the oligonucleotide chain assembly, the final step is the removal of all remaining protecting groups from the nucleobases and the phosphate backbone, and the cleavage of the oligonucleotide from the solid support. biotage.com This is typically achieved by treatment with a basic solution, most commonly concentrated aqueous ammonia or a solution of methylamine. biotage.comumich.edu

The N2-isobutyryl group on the guanine base of 5'-O-TBDMS-N2-ibu-dG is designed to be removed during this final basic deprotection step. wikipedia.org The isobutyryl group is known to be more resistant to hydrolysis under basic conditions compared to other acyl protecting groups, such as the phenoxyacetyl (PAC) or dimethylformamidino (dmf) groups. wikipedia.orgatdbio.com Consequently, the removal of the N2-isobutyryl group from guanine residues is often the rate-limiting step in the deprotection of oligonucleotides. biotage.com

Studies have been conducted to determine the cleavage rates of various N-acyl protecting groups. For example, the half-life for the removal of the N2-isobutyryl group from deoxyguanosine is significantly longer than that for other protecting groups under the same conditions. Treatment with aqueous methylamine has been shown to accelerate the removal of all N-acyl protecting groups, including isobutyryl, compared to aqueous ammonia. researchgate.net

The 5'-O-TBDMS group is generally stable under the standard basic conditions used for the deprotection of the nucleobases and the phosphate backbone. glenresearch.com However, prolonged exposure to strong basic conditions can lead to the slow cleavage of the TBDMS group. The primary method for the removal of TBDMS groups, especially in RNA synthesis where they are used to protect the 2'-hydroxyl, is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF). umich.edu

| Protecting Group | Deprotection Conditions | Half-life (t½) |

|---|---|---|

| dG(iBu) | Aqueous Ammonia (55°C) | ~95 hours |

| dG(PAC) | Aqueous Ammonia (55°C) | ~2 hours |

| dG(dmf) | Aqueous Ammonia (55°C) | ~10 minutes |

| dG(iBu) | Aqueous Methylamine (rt) | ~5 hours |

| dA(Bz) | Aqueous Ammonia (55°C) | ~2 hours |

| dC(Ac) | Aqueous Ammonia (55°C) | ~30 minutes |

Acidic Stability during 5'-O-Protecting Group Removal (Detritylation)

Identification and Mitigation of Process-Related Side Reactions and Impurity Formation

Several side reactions can occur during oligonucleotide synthesis, leading to the formation of impurities that can compromise the quality of the final product. For this compound, potential side reactions are associated with both the acidic and basic treatment steps.

As mentioned, a significant side reaction under acidic conditions is depurination of the guanine base. umich.edu This is particularly relevant if harsher conditions are needed to remove the relatively acid-stable 5'-O-TBDMS group. Depurination leads to the formation of an abasic site in the oligonucleotide chain, which can subsequently undergo strand scission. To mitigate this, the duration and strength of the acid treatment must be carefully optimized.

During the final basic deprotection, incomplete removal of the N2-isobutyryl group is a common source of impurities. biotage.com Due to its stability, residual isobutyryl groups may remain on the guanine bases, resulting in a heterogeneous final product. To ensure complete deprotection, extended reaction times or the use of more reactive deprotection reagents like aqueous methylamine are often employed. researchgate.net

Another potential source of impurities is the incomplete removal of the 5'-O-TBDMS group if a final fluoride treatment is not performed or is inefficient. This would result in the desired oligonucleotide sequence with a persistent 5'-O-TBDMS modification.

Furthermore, during the phosphoramidite coupling step, the O6 position of the guanine can be susceptible to modification if not appropriately protected. umich.edu While the N2-isobutyryl group offers some protection, side reactions at the O6 position can still occur, leading to the formation of byproducts. umich.edu

To minimize the formation of these and other common synthesis impurities, such as (n-1) shortmers resulting from incomplete coupling, a capping step is typically included after each coupling reaction to block any unreacted 5'-hydroxyl groups. harvard.edu

Kinetic Studies of Protecting Group Lability and Cleavage Efficiency

Kinetic studies are essential for optimizing the deprotection steps in oligonucleotide synthesis, ensuring efficient removal of the protecting groups while minimizing degradation of the product.

The cleavage of silyl ethers is known to be sensitive to steric and electronic effects. gelest.com While specific kinetic data for the acid-catalyzed cleavage of 5'-O-TBDMS-dG are scarce, the relative rates of hydrolysis for different silyl ethers provide a qualitative understanding of its lability. The TBDMS group is cleaved much more slowly than the DMT group under acidic conditions. harvard.edu

Kinetic studies on the base-catalyzed removal of N-acyl protecting groups have provided valuable data for optimizing deprotection protocols. The cleavage of the N2-isobutyryl group from guanine is a slow process in aqueous ammonia. biotage.com The use of aqueous methylamine significantly increases the rate of deprotection. researchgate.net For example, one study reported the half-life of the phenylacetyl group on a guanine derivative to be 1.2 hours at 25°C in concentrated ammonia, providing a benchmark for comparing the lability of other N-acyl groups. ucl.ac.uk

The efficiency of the final deprotection step is crucial for obtaining a high-purity oligonucleotide. The kinetics of deprotection are influenced by the specific protecting groups used, the deprotection reagent, the temperature, and the reaction time. Careful optimization of these parameters is necessary to achieve complete removal of both the 5'-O-TBDMS and N2-isobutyryl groups from the target compound and the full-length oligonucleotide.

| Protecting Group | Cleavage Condition | Relative Rate/Half-life | Reference |

|---|---|---|---|

| 5'-O-DMT | 80% Acetic Acid | ~1 min | umich.edu |

| 5'-O-TBDMS | Acidic Hydrolysis | Significantly more stable than DMT | harvard.edu |

| N2-isobutyryl-dG | Aqueous Ammonia (55°C) | t½ ≈ 95 hours | biotage.com |

| N2-phenoxyacetyl-dG | Aqueous Ammonia (55°C) | t½ ≈ 2 hours | researchgate.net |

| N2-isobutyryl-dG | Aqueous Methylamine (rt) | t½ ≈ 5 hours | researchgate.net |

Integration of 5'-o-tbdms-n2-ibu-dg into Oligonucleotide Synthesis Via Phosphoramidite Chemistry

Synthesis and Characterization of the Corresponding 5'-O-TBDMS-N2-ibu-dG Phosphoramidite Derivatives

The conversion of this compound into its phosphoramidite derivative is a critical step for its use in oligonucleotide synthesis. This process typically involves the reaction of the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent. A common reagent for this transformation is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). csic.es The reaction creates a phosphoramidite moiety at the 3'-position, rendering the molecule ready for coupling to the free 5'-hydroxyl of a growing oligonucleotide chain on a solid support.

The resulting product, 5'-O-TBDMS-N2-isobutyryl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, must be rigorously characterized to ensure its purity and identity. High-performance liquid chromatography (HPLC) and phosphorus nuclear magnetic resonance (³¹P NMR) spectroscopy are standard analytical techniques for this purpose. thermofisher.com HPLC analysis confirms the chemical purity, while ³¹P NMR provides specific information about the phosphorus center, confirming the successful phosphitylation and the absence of significant side products like phosphonates or other phosphorus-containing impurities. thermofisher.com The chemical structure and key properties of the phosphoramidite derivative are summarized in the table below.

| Property | Value |

| Systematic Name | 5'-O-(tert-butyldimethylsilyl)-N2-isobutyryl-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |

| Molecular Formula | C₃₀H₅₄N₇O₆PSi |

| Purity (by HPLC) | Typically ≥98% |

| Purity (by ³¹P NMR) | Typically ≥98% |

Solid-Phase Oligonucleotide Synthesis Cycles Utilizing this compound Phosphoramidites

The incorporation of the this compound phosphoramidite into an oligonucleotide sequence follows the standard automated solid-phase synthesis cycle. biomers.net This cycle consists of four main steps: detritylation, coupling, capping, and oxidation. biotage.com

Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved using a solution of a weak acid like dichloroacetic acid (DCA) in an organic solvent. mdpi.comumich.edu

Coupling: The this compound phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid such as 5-(ethylthio)-1H-tetrazole or 4,5-dicyanoimidazole (DCI). mdpi.combeilstein-journals.org The activated phosphoramidite then reacts with the free 5'-hydroxyl group on the solid support-bound oligonucleotide chain. atdbio.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are "capped" by acetylation using reagents like acetic anhydride and N-methylimidazole. biotage.com

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution. biomers.net

This four-step cycle is repeated for each nucleotide to be added to the growing chain.

Assessment of Coupling Efficiency and Sequence Fidelity

High coupling efficiency at each step is paramount for the synthesis of high-quality, full-length oligonucleotides. The efficiency of the this compound phosphoramidite coupling can be assessed in real-time by monitoring the release of the trityl cation during the detritylation step, which has a characteristic orange color and absorbs light at around 495 nm. biotage.com Coupling efficiencies for standard phosphoramidites are typically greater than 98-99%. csic.esthermofisher.com

Several factors can influence the coupling efficiency of modified phosphoramidites, including steric hindrance from the protecting groups. While the isobutyryl group is a standard protecting group for guanine, the presence of the bulky TBDMS group at the 5' position could potentially impact the reaction kinetics. However, with optimized coupling times and appropriate activators, high coupling efficiencies can be achieved. bigcontent.iotandfonline.com Following synthesis, the fidelity of the sequence is confirmed by methods such as mass spectrometry, which verifies the correct mass of the final oligonucleotide product. mdpi.com

| Parameter | Typical Value/Condition |

| Activator | 5-(Ethylthio)-1H-tetrazole or 4,5-Dicyanoimidazole (DCI) mdpi.combeilstein-journals.org |

| Coupling Time | 60 seconds (can be optimized) mdpi.com |

| Expected Coupling Efficiency | >98% thermofisher.com |

Post-Synthetic Cleavage and Global Deprotection Strategies for Oligonucleotides Containing this compound

After the desired sequence is assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This process, known as cleavage and deprotection, requires careful consideration, especially for modified oligonucleotides.

The cleavage from the solid support and the removal of the β-cyanoethyl phosphate protecting groups are typically achieved by treatment with concentrated ammonium hydroxide. biotage.commdpi.com This same reagent is also used to remove the base-protecting groups. The isobutyryl group on the N2 position of guanine is known to be more resistant to hydrolysis compared to the benzoyl groups on adenine and cytosine. biotage.com Therefore, complete removal of the isobutyryl group often requires heating the ammonium hydroxide solution (e.g., at 55°C for several hours). biotage.commdpi.com

A key difference in the deprotection of oligonucleotides synthesized with this compound is the removal of the 5'-TBDMS group. Unlike the acid-labile DMT group, the TBDMS group is base-labile but is typically removed in a separate step using a fluoride source, such as tetrabutylammonium fluoride (TBAF). umich.edu This two-step deprotection strategy (ammonia followed by fluoride treatment) is common in RNA synthesis where TBDMS is used to protect the 2'-hydroxyl group. umich.edu

| Step | Reagent | Conditions | Protecting Groups Removed |

| Cleavage and Base Deprotection | Concentrated Ammonium Hydroxide | 55°C, overnight mdpi.com | β-cyanoethyl, Isobutyryl |

| 5'-TBDMS Deprotection | Tetrabutylammonium Fluoride (TBAF) | Room Temperature | tert-butyldimethylsilyl |

Considerations for Automated Oligonucleotide Synthesis Platforms

The integration of this compound phosphoramidite into automated synthesis platforms is generally straightforward, as modern synthesizers are designed to accommodate a wide range of modified phosphoramidites. biomers.net However, some specific considerations are necessary. The synthesizer's protocols may need to be adjusted to optimize the coupling time for this specific phosphoramidite to ensure high efficiency. oup.com The phosphoramidite should be prepared as a solution in anhydrous acetonitrile at a standard concentration, typically around 0.1 M to 0.2 M. thermofisher.commdpi.com

Given that the guanine base itself can be susceptible to modification during synthesis, using high-purity phosphoramidite reagents is crucial to avoid side reactions and ensure the integrity of the final oligonucleotide. nih.govresearchgate.net The use of β-cyanoethyl phosphoramidite chemistry is generally preferred as it is less prone to causing guanine modifications compared to older methods. nih.gov

Advanced Analytical Characterization of 5'-o-tbdms-n2-ibu-dg and Its Oligonucleotide Products

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 5'-O-TBDMS-N2-ibu-dG and for confirming the sequence and modifications of the final oligonucleotide products.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Multidimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and connectivity of molecules in solution. bitesizebio.comijcrt.org For a molecule like this compound, 1D NMR (¹H, ¹³C, ³¹P) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton, carbon, and phosphorus signals and to establish through-bond and through-space connectivities. mdpi.commdpi.com This confirms the correct placement of the TBDMS and isobutyryl protecting groups and verifies the integrity of the deoxyribose sugar and the guanine base. umich.eduoup.com

This table is a generalized representation. Actual chemical shifts can vary based on solvent and specific molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Adduct Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of this compound and its oligonucleotide products due to its ability to provide highly accurate mass measurements, typically with an error of less than 5 ppm. bioanalysis-zone.comchromatographyonline.com This precision allows for the unambiguous determination of the elemental composition of the parent molecule and any impurities or adducts. bioanalysis-zone.comnih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecules. mdpi.commdpi.com

For this compound, HRMS confirms its molecular weight and formula (C₂₀H₃₃N₅O₅Si). medchemexpress.comsigmaaldrich.com When analyzing oligonucleotides, HRMS is critical for verifying the exact mass of the full-length product and for identifying product-related impurities such as deletion sequences (n-1, n-2) and addition sequences (n+1). thermofisher.comthermofisher.com Furthermore, HRMS can detect and identify various adducts (e.g., sodium, potassium) that may form during synthesis and purification. researchgate.net

Table 2: HRMS Data for this compound and Related Impurities

| Compound | Formula | Calculated m/z [M+H]⁺ | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|---|

| This compound | C₂₀H₃₃N₅O₅Si | 452.2327 | 452.2325 | < 5 |

| Deprotected Nucleoside | C₁₀H₁₃N₅O₄ | 268.1040 | 268.1038 | < 5 |

| N-1 Shortmer (example) | C₁₉₀H₂₂₀N₇₀O₁₂₀P₁₈ | Varies | Varies | < 5 |

The data in this table is illustrative. The exact masses of shortmers and longmers will depend on the specific sequence.

Advanced Chromatographic Methods for Purity Assessment and Separation of Isomers and Impurities

Chromatographic techniques are essential for assessing the purity of this compound and for purifying the final oligonucleotide products. atdbio.com

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-performance liquid chromatography (HPLC) is the most widely used analytical tool for determining the purity of oligonucleotides. atdbio.comtrilinkbiotech.com Both reversed-phase (RP-HPLC) and ion-exchange (IEX-HPLC) methods are employed. microsynth.com

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. atdbio.com It is particularly effective for purifying short oligonucleotides (<50 bases) and for separating the desired full-length product from shorter, less hydrophobic failure sequences. atdbio.commicrosynth.com The presence of hydrophobic protecting groups like the TBDMS group makes RP-HPLC a suitable method for analyzing the starting material and intermediates. microsynth.com

Ion-Exchange HPLC (IEX-HPLC): This method separates oligonucleotides based on the number of charged phosphate groups in their backbone. IEX-HPLC provides excellent resolution for longer oligonucleotides and is effective for analyzing sequences with significant secondary structure, as the high pH mobile phases used can disrupt hydrogen bonding. atdbio.com

The purity of an oligonucleotide sample is typically determined by the percentage of the main peak area in the HPLC chromatogram. trilinkbiotech.com

Capillary Electrophoresis (CE) for Oligonucleotide Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that has become increasingly important for the analysis of therapeutic oligonucleotides. advancingrna.comnih.govthermofisher.com CE separates molecules based on their size-to-charge ratio in a narrow capillary filled with a gel or polymer matrix. nih.govlcms.cz It offers exceptional resolving power, capable of separating oligonucleotides that differ by a single nucleotide (single-base resolution). nih.govoup.com

CE is used to assess the purity and length of oligonucleotides, providing complementary information to HPLC. advancingrna.commdpi.com The technique is particularly valuable for the quantitative analysis of the parent drug and its metabolites in various biological matrices. nih.govacs.org The development of new gel matrices and CE-mass spectrometry interfaces has further expanded its utility in oligonucleotide characterization. researchgate.netnih.gov

Spectrophotometric Characterization (UV/Vis) for Concentration and Integrity Analysis

UV/Visible spectrophotometry is a fundamental technique used for the quantification and quality assessment of nucleosides and oligonucleotides. advancingrna.comanalytik-jena.com Nucleic acids exhibit strong absorbance in the ultraviolet region, with a characteristic maximum absorbance at approximately 260 nm (λmax). advancingrna.commsu.edu

The concentration of an oligonucleotide solution is determined by measuring its absorbance at 260 nm and applying the Beer-Lambert law. The molar extinction coefficient, which is dependent on the base composition of the sequence, is used for accurate quantification.

In addition to concentration measurement, UV/Vis spectroscopy provides an indication of sample purity. The ratio of absorbance at 260 nm to that at 280 nm (A260/A280) is a common measure of purity. For pure DNA, this ratio is typically around 1.8. Deviations from this value can indicate the presence of contaminants such as proteins. The ratio of absorbance at 260 nm to 230 nm (A260/A230) is also used to assess for contamination by other organic compounds. Furthermore, thermal denaturation studies (melting curves) monitored by UV absorbance at 260 nm can provide information about the structural integrity and stability of double-stranded oligonucleotides. xylemanalytics.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 5'-O-tert-butyldimethylsilyl-N2-isobutyryl-2'-deoxyguanosine | This compound |

| tert-butyldimethylsilyl | TBDMS |

| Isobutyryl | ibu |

| Deoxyguanosine | dG |

| Deoxyribonucleic acid | DNA |

| Ribonucleic acid | RNA |

| Correlation Spectroscopy | COSY |

| Heteronuclear Single Quantum Coherence | HSQC |

| Heteronuclear Multiple Bond Correlation | HMBC |

| Nuclear Overhauser Effect Spectroscopy | NOESY |

| High-Performance Liquid Chromatography | HPLC |

| Reversed-Phase High-Performance Liquid Chromatography | RP-HPLC |

| Ion-Exchange High-Performance Liquid Chromatography | IEX-HPLC |

| Capillary Electrophoresis | CE |

| Ultraviolet/Visible Spectroscopy | UV/Vis |

| Electrospray Ionization | ESI |

Applications of 5'-o-tbdms-n2-ibu-dg in Fundamental Academic Research

Chemical Synthesis of Modified Nucleic Acids for Biophysical and Structural Biology Studies

The primary application of 5'-O-TBDMS-N2-ibu-dG is as a monomeric unit in the solid-phase phosphoramidite method of oligonucleotide synthesis. nih.govnih.gov This automated chemical process allows researchers to build custom sequences of DNA by sequentially adding protected nucleosides to a growing chain anchored to a solid support. jove.com The TBDMS group on the 5'-hydroxyl position and the isobutyryl group on the guanine base prevent unwanted side reactions during the synthesis cycles. chemie-brunschwig.chresearchgate.net

Once the desired sequence is assembled, these protecting groups are removed under specific chemical conditions to yield the final, unmodified or modified oligonucleotide. jove.comchemie-brunschwig.ch The resulting high-purity synthetic nucleic acids are critical for a range of biophysical and structural studies. For instance, they are used to investigate:

DNA and RNA Stability: By incorporating modified bases, researchers can measure changes in the melting temperature (Tm) of duplexes, providing insights into how specific modifications affect the thermodynamic stability of the nucleic acid structure. nih.gov

Nucleic Acid Conformation: Synthetic oligonucleotides are essential for structural determination by techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal the three-dimensional architecture of DNA and RNA, including the structural impact of modified bases or specific sequences.

DNA-Protein and RNA-Protein Interactions: Custom-synthesized oligonucleotides are used as substrates or binding partners to study the specificity and kinetics of interactions with proteins, such as transcription factors, polymerases, and nucleases.

| Protecting Group | Protected Site | Role in Synthesis |

| tert-butyldimethylsilyl (TBDMS) | 5'-hydroxyl (-OH) of the deoxyribose sugar | Prevents the hydroxyl group from participating in unwanted reactions during the phosphoramidite coupling step. It is typically removed before the addition of the next nucleotide in the sequence. chemie-brunschwig.chresearchgate.net |

| isobutyryl (ibu) | N2 exocyclic amine (-NH2) of the guanine base | Protects the amine from modification during the various chemical steps of the synthesis and deprotection process. glenresearch.com |

Development of Advanced Chemical Probes and Tags Utilizing Modified Deoxyguanosine Residues

The compound this compound is a vital precursor for creating advanced chemical probes and tags. purdue.edu While the isobutyryl group serves as a standard protecting group for synthesis, its removal can allow for the subsequent attachment of various functional moieties to the N2 position of the guanine base. glenresearch.com More commonly, specialized phosphoramidite building blocks derived from modified guanosine are synthesized and then incorporated into oligonucleotides. These modifications transform the nucleic acid from a simple carrier of genetic information into a sophisticated tool for biological investigation.

Applications in this area include:

Fluorescent Probes: Attaching fluorescent dyes to a specific guanosine residue within a DNA or RNA sequence allows researchers to monitor nucleic acid localization, conformation changes, and interactions in real-time using techniques like fluorescence microscopy and FRET (Förster Resonance Energy Transfer).

Affinity Tags: Incorporating molecules like biotin or other haptens enables the isolation and purification of specific nucleic acid sequences or their binding partners from complex biological mixtures, a process crucial for proteomic and genomic studies. frontiersin.org

Cross-linking Agents: Site-specific introduction of photoreactive groups can be used to "capture" transient interactions between the nucleic acid and other molecules (proteins, other nucleic acids) upon exposure to UV light, providing a snapshot of molecular interactions within the cell.

The ability to place these probes at a precise location within a synthetic oligonucleotide, facilitated by precursors like this compound, is essential for obtaining unambiguous results in these sophisticated experiments. ethz.ch

Role in the Generation of Synthetic Standards for Mechanistic Biochemical Investigations of Nucleic Acid Processing

Mechanistic studies of enzymes that process nucleic acids—such as DNA polymerases, repair enzymes, and nucleases—require precisely defined substrates. nih.govacs.org Chemical synthesis using building blocks like this compound allows for the creation of high-purity oligonucleotides that can serve as synthetic standards. These standards may contain a single, site-specific modification, a lesion, or a particular structural motif.

The use of these synthetic standards is critical for:

Enzyme Kinetics and Mechanism: By providing a homogenous population of substrate molecules, researchers can obtain reliable kinetic data (e.g., K_m, k_cat) for enzymes that act on DNA or RNA. This is fundamental to understanding how these enzymes function.

DNA Repair Studies: Synthetic oligonucleotides containing specific types of DNA damage (e.g., oxidized or alkylated bases) are used as substrates to identify and characterize the proteins involved in DNA repair pathways.

High-Throughput Sequencing: Oligonucleotides with known modifications are used to validate and calibrate new sequencing technologies designed to detect epigenetic marks or DNA damage. researchgate.net

Without the ability to chemically synthesize these precise standards, quantitatively studying the intricate mechanisms of nucleic acid processing would be exceptionally difficult.

Contribution to Epitranscriptomic Research through the Synthesis of Modified RNA Oligomers Containing Guanosine Analogs (as a precursor)

Epitranscriptomics is the study of chemical modifications to RNA that regulate its function. nih.gov While this compound is a deoxyribonucleoside, the protecting group strategy it embodies is central to the chemical synthesis of RNA. RNA synthesis requires protection of the 2'-hydroxyl group, for which the TBDMS group is also widely used (i.e., 2'-O-TBDMS protection). nih.govrsc.orgshigematsu-bio.com

The synthesis of RNA oligomers containing specific guanosine analogs is essential for studying the function of epitranscriptomic marks such as 7-methylguanosine (m7G), a modification found in the mRNA cap and tRNA molecules. mdpi.com By using a protected phosphoramidite of a guanosine analog, researchers can create synthetic RNA molecules with the modification at a defined position. researchgate.net These synthetic RNAs are then used in a variety of experiments to:

Investigate how a specific modification affects RNA stability, structure, and folding.

Determine the impact of the modification on translation efficiency.

Identify "reader" proteins that specifically recognize and bind to the modified RNA, mediating its biological effects.

Serve as standards for developing new methods to map RNA modifications across the transcriptome. researchgate.net

Therefore, the chemical principles exemplified by this compound are directly applicable and essential for advancing research in the field of epitranscriptomics.

Facilitation of Site-Specific Mutagenesis and Chemical Ligation Strategies in Nucleic Acid Engineering

The use of protected phosphoramidites like this compound is the foundation of site-specific mutagenesis in a chemical context. Rather than relying on enzymatic methods, researchers can directly insert a modified or unnatural base into any desired position in a sequence during solid-phase synthesis. This provides ultimate control over the composition of the synthetic nucleic acid.

Furthermore, these protected building blocks are crucial for advanced nucleic acid engineering techniques, such as chemical ligation. nih.gov Chemical ligation is a method used to join two or more synthetic oligonucleotides to create a much longer strand, a task that can be difficult with standard synthesis. researchgate.net

The protecting groups on this compound and similar monomers play a key role in these strategies:

Orthogonal Protection: In complex ligation schemes, different protecting groups that can be removed under different chemical conditions (orthogonal protection) are used. This allows for the selective deprotection of certain parts of a molecule while others remain protected, directing the ligation reaction to the desired location. nih.gov

Preventing Side Reactions: The TBDMS and isobutyryl groups prevent the 5'-hydroxyl and the exocyclic amine from interfering with the chemistry used to ligate the ends of the oligonucleotide strands, ensuring that the correct phosphodiester or other linkage is formed. payneresearchgroup.com

This level of control is essential for building complex DNA nanostructures, circular DNA molecules, and highly structured or repetitive sequences that are challenging to produce using conventional methods. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5'-O-TBDMS-N2-ibu-dG, and how is its structural integrity validated?

- Answer : The synthesis typically involves sequential protection-deprotection strategies. The 5'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group to prevent undesired side reactions during oligonucleotide assembly. The N2-ibu moiety is introduced via alkylation or coupling reactions under anhydrous conditions. Structural validation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and Si NMR for TBDMS confirmation) and high-resolution mass spectrometry (HRMS). Purity is assessed using reverse-phase HPLC with UV detection at 260 nm .

Q. What in vitro assays are recommended to evaluate the anti-bovine viral diarrhea virus (BVDV) activity of this compound?

- Answer : Standard protocols include viral inhibition assays in Madin-Darby bovine kidney (MDBK) cells. Researchers measure the compound’s 50% effective concentration (EC) via plaque reduction assays or quantitative RT-PCR to assess viral RNA replication. Cytotoxicity is evaluated using cell viability assays (e.g., MTT or resazurin-based methods) to determine the selectivity index (SI = CC/EC) .

Q. How should researchers address solubility challenges of this compound in aqueous buffers during biological testing?

- Answer : Solubility can be enhanced using co-solvents like dimethyl sulfoxide (DMSO) or ethanol, with final organic solvent concentrations kept below 1% (v/v) to avoid cytotoxicity. Alternatively, formulation with cyclodextrins or liposomal encapsulation improves aqueous dispersion. Dynamic light scattering (DLS) is used to confirm colloidal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported anti-viral efficacy of this compound across different BVDV strains?

- Answer : Systematic comparison of viral strains (e.g., cytopathic vs. non-cytopathic) and standardization of assay conditions (e.g., multiplicity of infection, cell passage number) are critical. Meta-analysis of dose-response curves and replication kinetics across independent studies can identify strain-specific resistance mechanisms. Cross-validation using orthogonal assays (e.g., enzymatic inhibition of viral RNA-dependent RNA polymerase) is recommended .

Q. How can the pharmacokinetic (PK) profile of this compound be optimized for preclinical development?

- Answer : PK optimization involves structural modifications to enhance metabolic stability (e.g., replacing labile functional groups) and bioavailability. Pro-drug strategies, such as phosphoramidate derivatization, improve cellular uptake. In vivo PK studies in rodent models monitor plasma half-life (t), area under the curve (AUC), and tissue distribution via LC-MS/MS quantification .

Q. What role does the TBDMS protecting group play in solid-phase oligonucleotide synthesis (SPOS) when incorporating this compound?

- Answer : The TBDMS group sterically shields the 5'-hydroxyl, preventing premature chain termination during phosphoramidate coupling. However, its bulkiness may reduce coupling efficiency, necessitating extended reaction times or elevated temperatures. Deprotection requires fluoride-based reagents (e.g., tetrabutylammonium fluoride), which must be carefully optimized to avoid cleavage of the glycosidic bond .

Q. How can researchers integrate this compound into PROTAC (Proteolysis-Targeting Chimera) design for targeted protein degradation?

- Answer : The nucleoside derivative serves as a warhead to target viral proteins. Conjugation via a PEG linker to cereblon-binding ligands (e.g., thalidomide analogs) enables recruitment of E3 ubiquitin ligases. Ternary complex formation and ubiquitination efficiency are validated using cellular thermal shift assays (CETSA) and Western blotting for target protein degradation .

Methodological Guidelines

- Data Analysis : Use statistical tools (e.g., GraphPad Prism) for dose-response curve fitting and ANOVA for multi-group comparisons. Report uncertainties (e.g., standard deviation, confidence intervals) in accordance with the Charité Institutional Review Board’s data transparency guidelines .

- Literature Review : Prioritize primary sources from journals adhering to Beilstein Journal of Organic Chemistry standards, emphasizing experimental reproducibility and mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.